ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
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Description
Ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H13ClN2O2 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a chloro group, a propyl group, and an ethyl carboxylate group .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrazoles in general are known to participate in a variety of chemical reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical and Chemical Properties Analysis
The molecular weight of this compound is 216.66 . Other physical and chemical properties specific to this compound are not detailed in the retrieved sources.Future Directions
Pyrazoles, including ethyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate, continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research will likely continue to explore novel synthesis techniques, biological activities, and applications of pyrazole derivatives .
Properties
IUPAC Name |
ethyl 4-chloro-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUJIWDVEXDHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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